Structural Identity Confirmation: Pyrazoloquinoline vs. Purported Benzoxazine Scaffold
CAS 1251695-20-1 is commercially catalogued under a benzoxazine name, but the experimentally determined IUPAC name, InChI Key (PDESBLBNPWXOMW-UHFFFAOYSA-N), and SMILES (CCOCCCNC(=O)C1=CC=C2NC=C3C(=O)N(N=C3C2=C1)C1=CC=C(C)C=C1) unambiguously define the molecule as N-(3-ethoxypropyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide . Any compound that truly possesses the benzoxazine carboxamide scaffold would exhibit a different InChI Key, SMILES, and molecular formula (C18H16N2O4 vs. C23H24N4O3). Therefore, procurement based on the benzoxazine name without structural confirmation yields a chemically distinct entity that cannot serve as a direct replacement in a validated pyrazoloquinoline-based assay.
| Evidence Dimension | Chemical scaffold classification |
|---|---|
| Target Compound Data | Pyrazolo[4,3-c]quinoline-8-carboxamide (IUPAC-confirmed); MW = 404.47 g/mol; formula C23H24N4O3 |
| Comparator Or Baseline | Benzoxazine carboxamide (name-based assignment); MW = 324.33 g/mol; formula C18H16N2O4 |
| Quantified Difference | Difference in molecular weight = 80.14 Da; difference of 5 carbon, 8 hydrogen, 2 nitrogen, and 1 oxygen atom; distinct InChI Key and SMILES string. |
| Conditions | Structure verification by IUPAC name, SMILES, InChI Key, and molecular formula comparison (source: vendor analytical documentation). |
Why This Matters
Purchasing the compound under the benzoxazine label risks receiving a material that fails identity checks, invalidating downstream SAR, biological assays, and patent claims.
